molecular formula C11H14N2O B13257508 3-(6-Amino-1H-indol-1-YL)propan-1-OL

3-(6-Amino-1H-indol-1-YL)propan-1-OL

Cat. No.: B13257508
M. Wt: 190.24 g/mol
InChI Key: XNYBZHNPYDWWTL-UHFFFAOYSA-N
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Description

3-(6-Amino-1H-indol-1-YL)propan-1-OL is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with an amino group at the 6-position and a propanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1H-indol-1-YL)propan-1-OL typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution Reactions: The amino group can be introduced at the 6-position of the indole ring through electrophilic substitution reactions using reagents like nitrobenzene and subsequent reduction.

    Attachment of the Propanol Group: The propanol group can be attached to the indole ring via a nucleophilic substitution reaction using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.

    Substitution: The indole ring can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or amides.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-(6-Amino-1H-indol-1-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-1H-indol-1-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propan-1-ol: Similar structure but lacks the amino group at the 6-position.

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Similar structure with the amino group at the 2-position instead of the 6-position.

    1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: Similar indole-based structure with different substituents.

Uniqueness

3-(6-Amino-1H-indol-1-YL)propan-1-OL is unique due to the specific positioning of the amino group at the 6-position and the propanol group at the 3-position, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(6-aminoindol-1-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c12-10-3-2-9-4-6-13(5-1-7-14)11(9)8-10/h2-4,6,8,14H,1,5,7,12H2

InChI Key

XNYBZHNPYDWWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCO)N

Origin of Product

United States

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